Strategic Synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene
Strategic Synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene
Technical Guide & Protocol
Executive Summary & Strategic Rationale
Target Molecule: tert-Butyl 4-(2-bromoallyl)piperazine-1-carboxylate Common Name: 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene CAS Registry Number: (Analogous derivatives: 112257-12-2 for bromoacetyl variant; specific CAS for 2-bromoallyl derivative is often internal to pharma libraries).
This guide details the synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene , a critical bifunctional building block in medicinal chemistry. This scaffold serves two distinct strategic purposes in drug development:
-
Covalent Warhead Precursor: The 2-bromoallyl group can be converted into functionalized allenes or used directly as an electrophile in fragment-based drug discovery (FBDD).
-
Cross-Coupling Partner: The vinylic bromide moiety is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex bioactive amines.
The protocol selected utilizes the selective
Retrosynthetic Analysis & Mechanism
The synthesis relies on the distinct reactivity profiles of the two bromine atoms in 2,3-dibromopropene .
-
Allylic Bromide (
): Highly reactive toward nucleophilic attack ( ) due to orbital overlap with the adjacent -system. -
Vinylic Bromide (
): Relatively inert to conditions due to the high energy required to invert the center and the strength of the bond.
This reactivity difference allows for the selective mono-alkylation of the secondary amine without disturbing the vinyl bromide handle.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the selective nucleophilic attack on the allylic carbon.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |
| N-Boc-Piperazine | 186.25 | 1.0 | Nucleophile | 57260-71-6 |
| 2,3-Dibromopropene | 199.87 | 1.1 - 1.2 | Electrophile | 513-31-5 |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Scavenger) | 584-08-7 |
| Acetonitrile (ACN) | - | Solvent | Solvent (Polar Aprotic) | 75-05-8 |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst (Finkelstein) | 7681-82-5 |
catalytic Note: The addition of catalytic NaI (10 mol%) can accelerate the reaction via in situ formation of the more reactive allylic iodide (Finkelstein reaction), though it is not strictly necessary for high yields.
Step-by-Step Methodology
Pre-requisites:
-
All glassware should be oven-dried.
-
Perform reaction in a fume hood (2,3-dibromopropene is a lachrymator).
Step 1: Reaction Setup
-
Charge a 250 mL round-bottom flask with a magnetic stir bar.
-
Add N-Boc-piperazine (10.0 mmol, 1.86 g) and anhydrous Potassium Carbonate (20.0 mmol, 2.76 g).
-
Add anhydrous Acetonitrile (50 mL). Stir the suspension for 10 minutes at room temperature to ensure homogeneity of the base dispersion.
-
Optional: Add Sodium Iodide (1.0 mmol, 0.15 g) if faster kinetics are required.
Step 2: Electrophile Addition
-
Cool the mixture slightly to 0°C (ice bath) to control the initial exotherm.
-
Add 2,3-Dibromopropene (11.0 mmol, 2.20 g, ~1.3 mL) dropwise over 10 minutes.
-
Critical Check: Ensure the solution does not turn dark brown immediately (indicates decomposition). A light yellowing is normal.[3]
-
Step 3: Reaction Phase
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to 60°C for 4–6 hours.
-
TLC Monitoring: Use Hexane:EtOAc (3:1). The starting material (N-Boc-piperazine) will stain with Ninhydrin (secondary amine). The product will be UV active and stain with KMnO4 (alkene).
-
Endpoint: Disappearance of the Ninhydrin-active spot.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Filter off the inorganic solids (
and KBr) through a pad of Celite. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Collect fractions containing the product (
in 20% EtOAc/Hex).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.
Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectral features must be verified. The key differentiator is the presence of the vinyl bromide protons and the allylic methylene group.
| Technique | Feature | Expected Signal (approximate) | Interpretation |
| Boc Group | Intact protecting group. | ||
| Piperazine Ring | Alpha/Beta protons relative to N. | ||
| Allylic | Diagnostic singlet; confirms N-alkylation. | ||
| Vinyl Protons | Characteristic geminal protons of the vinyl bromide. | ||
| Carbonyl | Boc carbonyl. | ||
| Vinyl Carbon ( | Quaternary vinyl carbon. | ||
| Terminal Alkene | Terminal methylene ( |
Troubleshooting Note:
-
Impurity Alert: If you observe a triplet at
~3.5 ppm and loss of vinyl signals, you may have formed the allylic alcohol (hydrolysis) or reacted at the wrong position (unlikely with this protocol). -
Quaternization: If the product is insoluble in ether/hexane, you may have over-alkylated to form the quaternary ammonium salt. Ensure strictly 1.0 equiv of amine and slow addition of electrophile.
Safety & Handling (E-E-A-T)
-
2,3-Dibromopropene: This compound is a lachrymator and a skin irritant.[4] It can cause severe burns.
-
Control: Handle only in a high-efficiency fume hood. Double-glove (Nitrile) is recommended.
-
Neutralization: Quench excess alkyl halides with an aqueous solution of amine or thiosulfate before disposal.
-
-
Reaction Pressure: If running at scales >10g, the exotherm can be significant. Use a reflux condenser and internal temperature monitoring.
References
-
General Reactivity of 2,3-Dibromopropene
- Source: Bottini, A. T.; Olsen, R. E. "N-Alkyl-2-bromoallylamines." Organic Syntheses, 1964, 44, 113.
- Relevance: Establishes the foundational reactivity of 2,3-dibromopropene with amines, confirming selective displacement of the allylic bromide.
- Source: Jacobsen, M. F., et al. "Efficient Synthesis of Mono-N-substituted Piperazines." Journal of Organic Chemistry, 2016.
-
Safety Data & Handling
Sources
- 1. tert-butyl 4-(2-broMoacetyl)piperazine-1-carboxylate | 112257-12-2 [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
